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Compound of Interest

Compound Name: Psychotridine

Cat. No.: B1217136 Get Quote

A comprehensive analysis of the structural intricacies and diverse biological activities of

Psychotridine, Hodgkinsine, and Quadrigemine C, offering insights for researchers in

pharmacology and drug development.

This guide provides a detailed comparative analysis of the chemical structures and biological

functions of Psychotridine and its closely related pyrrolidinoindoline alkaloids, Hodgkinsine

and Quadrigemine C. These complex natural products, isolated from plants of the Psychotria

genus, have garnered significant interest in the scientific community for their potent and varied

pharmacological effects, including analgesic, antimicrobial, and cytotoxic properties. By

presenting a side-by-side comparison of their molecular architecture and summarizing key

experimental data, this document aims to serve as a valuable resource for researchers

exploring the therapeutic potential of these fascinating compounds.

Structural Comparison: Oligomers of a Common
Building Block
Psychotridine, Hodgkinsine, and Quadrigemine C are all oligomeric indole alkaloids,

constructed from repeating N-methyltryptamine units. Their structural diversity arises from the

number of these monomeric units and the specific linkages between them. Psychotridine is a

pentamer, composed of five N-methyltryptamine units[1]. Hodgkinsine is a trimer, containing

three of these units, while Quadrigemine C is a tetramer with four units[1][2]. The fundamental
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building block for these alkaloids is the pyrrolidinoindoline core, and the variations in their

oligomeric assembly give rise to distinct three-dimensional structures and, consequently,

different biological activities.

Alkaloid Molecular Formula
Number of N-
methyltryptamine Units

Psychotridine C₅₅H₆₂N₁₀ 5

Hodgkinsine C₃₃H₃₈N₆ 3

Quadrigemine C C₄₄H₅₀N₈ 4

Biological Activity: A Spectrum of Pharmacological
Effects
These related alkaloids exhibit a range of biological activities, with notable effects on the

central nervous system, microbial growth, and cancer cell proliferation.

Analgesic Activity
Both Psychotridine and Hodgkinsine have demonstrated significant analgesic properties.

Psychotridine exhibits a dose-dependent analgesic effect in thermal and chemical pain

models[3][4][5]. This activity is believed to be mediated, at least in part, through non-

competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor[3][5]. Hodgkinsine also

produces a potent, dose-dependent analgesic effect, which is suggested to involve a dual

mechanism of action, targeting both opioid and NMDA receptors[6][7].

Antimicrobial and Cytotoxic Activity
Hodgkinsine and Quadrigemine C have shown promising antimicrobial and cytotoxic activities.

In one study, both alkaloids exhibited antibacterial, antifungal, and anti-candidal effects, with

minimum inhibitory concentration (MIC) values as low as 5 µg/mL[2]. Furthermore,

Quadrigemine C was found to be among the most potent in exhibiting cytotoxic activity against

Vero African green monkey kidney cells in culture[2].
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Alkaloid Analgesic Activity
Antimicrobial
Activity (MIC)

Cytotoxic Activity

Psychotridine
Yes (NMDA receptor

antagonist)[3][5]
Data not available Data not available

Hodgkinsine

Yes (Opioid and

NMDA receptor

activity)[6][7]

As low as 5 µg/mL[2] Yes[2]

Quadrigemine C Data not available As low as 5 µg/mL[2]
Potent against Vero

cells[2]

Experimental Protocols
NMDA Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the NMDA receptor.

Methodology: A competitive radioligand binding assay is a common method. This involves

using a radiolabeled ligand that specifically binds to the NMDA receptor, such as [³H]MK-801.

Membrane Preparation: Rat cerebral cortex tissue is homogenized in an ice-cold buffer. The

homogenate is centrifuged to isolate the cell membranes containing the NMDA receptors.

Binding Reaction: The prepared membranes are incubated with the radioligand ([³H]MK-801)

and varying concentrations of the test compound (e.g., Psychotridine).

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound

radioligand, is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is calculated. This value can be used to determine the

binding affinity (Ki) of the compound for the NMDA receptor.
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A detailed protocol for a similar assay can be found in resources describing radioligand binding

assays for NMDA receptors[8].

Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a cell line.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is

a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Cell Seeding: Cells (e.g., Vero cells or a cancer cell line) are seeded in a 96-well plate and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compound (e.g., Hodgkinsine, Quadrigemine C) for a specified period (e.g., 24, 48, or 72

hours).

MTT Incubation: MTT solution is added to each well and incubated for a few hours. Viable

cells with active metabolism will convert the yellow MTT into a purple formazan product.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the purple solution is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to untreated control cells. The concentration of the compound that causes a 50%

reduction in cell viability (IC50) is determined.

For more detailed procedures, refer to literature describing standard MTT assay protocols[9]

[10].

Analgesic Assay (Tail-Flick Test)
Objective: To evaluate the analgesic effect of a compound in an animal model of acute thermal

pain.
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Methodology: The tail-flick test measures the latency of an animal to withdraw its tail from a

noxious heat source.

Animal Acclimation: Mice or rats are acclimated to the testing apparatus.

Baseline Measurement: The baseline tail-flick latency is measured before drug

administration by applying a focused beam of heat to the animal's tail. A cut-off time is set to

prevent tissue damage.

Compound Administration: The test compound (e.g., Psychotridine, Hodgkinsine) is

administered, typically via intraperitoneal injection.

Post-treatment Measurement: At specific time points after administration, the tail-flick latency

is measured again.

Data Analysis: The increase in tail-flick latency after drug administration compared to the

baseline indicates an analgesic effect. The data is often expressed as the percentage of the

maximum possible effect (%MPE).

Detailed protocols for this and other in vivo analgesic assays are widely available in

pharmacological research literature[11][12].
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Caption: Psychotridine's proposed analgesic mechanism via NMDA receptor antagonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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